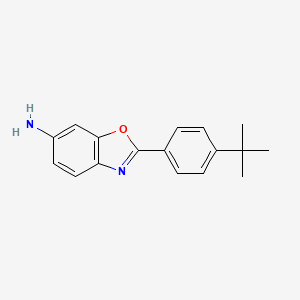

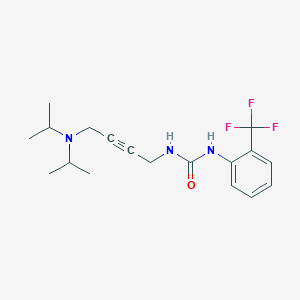

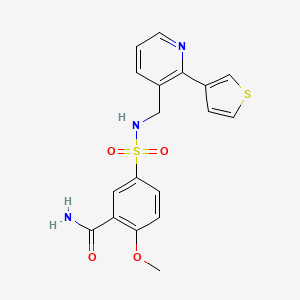

4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline, also known as AFQ056, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AFQ056 is a selective inhibitor of metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic plasticity and neurotransmission.

科学的研究の応用

Protozoan Parasite Growth Inhibitors

Quinazoline derivatives have been identified as potent inhibitors against a range of protozoan parasites, including those responsible for diseases such as human African trypanosomiasis (HAT), Chagas disease, cutaneous leishmaniasis, and malaria. Research has focused on the development of new drugs using quinazoline scaffolds to address the significant global health burden these diseases represent (Devine et al., 2015).

AMPA Receptor Antagonists

Quinazolines have been investigated for their role as antagonists of the AMPA receptor, a critical component in the central nervous system involved in synaptic transmission and plasticity. This research has implications for treating neurological disorders by modulating glutamate receptors (Chenard et al., 2001).

Cytotoxicity and Molecular Docking Studies

Some quinazoline derivatives have demonstrated significant cytotoxicity against cancer cell lines, suggesting their potential in cancer therapy. Molecular docking studies have further supported their role in targeting tubulin and inhibiting cancer cell proliferation (Mphahlele et al., 2017).

Synthesis of Fluoroalkylated Heterocycles

The synthesis of fluoroalkylated quinazoline derivatives has been explored, highlighting the chemical versatility of the quinazoline scaffold and its potential for generating new compounds with varied biological activities (Yang & Liu, 2006).

Targeting Epidermal Growth Factor Receptors

Quinazoline derivatives have been synthesized for targeting epidermal growth factor receptors (EGFR), a key focus in cancer research due to the role of EGFR in tumorigenesis. These compounds offer a promising approach for developing new anticancer therapies (Garcia et al., 2009).

Imaging Norepinephrine Transporters with PET

Quinazoline derivatives have been labeled for potential use in imaging norepinephrine transporters with positron emission tomography (PET), offering insights into the nervous system's functioning and potential applications in diagnosing neurological conditions (Schou et al., 2006).

Optoelectronic Materials

Research into quinazoline derivatives has extended into the field of optoelectronic materials, where their incorporation into π-extended conjugated systems has shown potential for creating novel materials for electronic devices and luminescent elements (Lipunova et al., 2018).

特性

IUPAC Name |

4-(azepan-1-yl)-2-(4-fluorophenyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3/c21-16-11-9-15(10-12-16)19-22-18-8-4-3-7-17(18)20(23-19)24-13-5-1-2-6-14-24/h3-4,7-12H,1-2,5-6,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAGZEUPUMFYSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azepan-1-yl)-2-(4-fluorophenyl)quinazoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2940856.png)

![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2940857.png)

![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940867.png)

![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2940870.png)

![N-(sec-butyl)-3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2940872.png)

![2-Hydroxy-5-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid](/img/structure/B2940873.png)